molecular formula C19H14BrClN2O2S B3713905 5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide

5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3713905
M. Wt: 449.7 g/mol
InChI Key: MCYYWDAOVBUZRG-UHFFFAOYSA-N
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Description

5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chloro-methoxyphenyl group, and a naphthalene carboxamide moiety. Its molecular formula is C18H12BrClN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Amidation: Formation of the carboxamide group by reacting the brominated naphthalene with an amine.

    Thiocarbamoylation: Introduction of the thiocarbamoyl group to the amide.

    Chloro-methoxyphenyl group attachment: The final step involves attaching the 3-chloro-4-methoxyphenyl group to the thiocarbamoyl moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of the naphthalene ring.

    5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide: Contains a methoxy group instead of the naphthalene ring.

Uniqueness

The uniqueness of 5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O2S/c1-25-17-9-8-11(10-16(17)21)22-19(26)23-18(24)14-6-2-5-13-12(14)4-3-7-15(13)20/h2-10H,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYYWDAOVBUZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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